N-Hexyl-1,3-dithietan-2-imine
Description
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Structure
3D Structure
Properties
CAS No. |
59754-41-5 |
|---|---|
Molecular Formula |
C8H15NS2 |
Molecular Weight |
189.3 g/mol |
IUPAC Name |
N-hexyl-1,3-dithietan-2-imine |
InChI |
InChI=1S/C8H15NS2/c1-2-3-4-5-6-9-8-10-7-11-8/h2-7H2,1H3 |
InChI Key |
ITMMZPFDUOMDDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN=C1SCS1 |
Origin of Product |
United States |
Historical Context and Evolution of 1,3 Dithietane Chemistry
The journey into the world of 1,3-dithietanes, a class of four-membered heterocyclic compounds containing two sulfur atoms and two carbon atoms, began in earnest in the latter half of the 20th century. While the theoretical possibility of such a ring system had been considered earlier, it was not until 1976 that the parent compound, 1,3-dithietane (B8821032), was first successfully synthesized and characterized. wikipedia.org This breakthrough was achieved through the reaction of bis(chloromethyl) sulfoxide (B87167) with sodium sulfide, which yielded 1,3-dithietane 1-oxide. Subsequent reduction of this intermediate with THF-borane produced the desired 1,3-dithietane. wikipedia.org
This initial synthesis opened the door for further exploration into the chemistry of this unique heterocyclic system. Researchers were intrigued by the strained nature of the four-membered ring and the potential for unusual reactivity and stereochemical properties. Early research focused on the synthesis of various substituted 1,3-dithietanes and their oxides, as well as their thermal decomposition pathways. wikipedia.org These studies provided fundamental insights into the stability and reactivity of the 1,3-dithietane ring.
Over the years, the field has evolved significantly, with the development of new and more efficient synthetic methods for creating 1,3-dithietane derivatives. The applications of these compounds have also expanded, with some finding use as precursors in organic synthesis and others exhibiting interesting biological activities. For instance, the 1,3-dithietane moiety is a key structural feature in the antibiotic Cefotetan and the pesticide Fosthietan (B1673583). wikipedia.org This demonstrates the growing importance of 1,3-dithietane chemistry in various scientific disciplines.
Structural Classification and Nomenclature of N Substituted Dithietan 2 Imines
N-Hexyl-1,3-dithietan-2-imine belongs to a specific class of compounds known as N-substituted dithietan-2-imines. Understanding its structure and nomenclature requires a systematic approach based on the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC).
From a structural standpoint, the molecule can be broken down into two key components:
The 1,3-dithietane (B8821032) ring: This is a four-membered heterocyclic ring containing two sulfur atoms at positions 1 and 3, and two carbon atoms at positions 2 and 4.
The N-hexyl-2-imine group: An imine is a functional group containing a carbon-nitrogen double bond. In this case, the carbon of the C=N double bond is the C2 carbon of the dithietane ring. The nitrogen atom is substituted with a hexyl group.
The IUPAC nomenclature for such compounds follows a clear and logical system. acdlabs.comlibretexts.orgopenstax.orglibretexts.org The parent structure is identified as the heterocyclic ring, which in this case is "1,3-dithietane." The imine functional group at the second position is indicated by the suffix "-2-imine." The substituent on the nitrogen atom, the hexyl group, is denoted by the prefix "N-hexyl-." Combining these elements gives the full systematic name: This compound .
The classification of amines as primary, secondary, or tertiary is based on the number of organic substituents attached to the nitrogen atom. openstax.orglibretexts.org Although imines are distinct from amines, a similar logic can be applied to the substitution on the imine nitrogen. In this compound, the nitrogen atom is bonded to one carbon atom of the dithietane ring and one hexyl group, making it a monosubstituted imine nitrogen.
| Component | Description |
| Parent Heterocycle | 1,3-Dithietane |
| Functional Group | Imine (at position 2) |
| N-Substituent | Hexyl |
| IUPAC Name | This compound |
Overview of Research Trends and Significance in Sulfur Heterocycle Chemistry
Strategic Approaches to the 1,3-Dithietane Ring Formation
The construction of the 1,3-dithietane ring is a pivotal step in the synthesis of this compound derivatives. This four-membered ring, containing two sulfur atoms at positions 1 and 3, presents unique synthetic challenges due to ring strain and the potential for competing side reactions.
Chemo- and Regioselective Cyclization Reactions
The formation of the 1,3-dithietane ring often involves the dimerization of thiocarbonyl compounds. nih.gov These reactions must be carefully controlled to ensure the desired chemo- and regioselectivity, leading to the head-to-tail [2+2] cycloaddition product. nih.gov For instance, the reaction of thioketones can lead to the regioselective formation of 1,3-dithietanes. mdpi.com The choice of reactants and reaction conditions is critical to favor the formation of the four-membered ring over other potential products.
In some cases, the reaction of 1,2-dithiole-3-thiones with isonitriles at room temperature has been shown to produce 1,3-dithietanes in high yields. mdpi.com The structure of the starting dithiolethione significantly influences the feasibility of this transformation. mdpi.com
Precursor Design and Stereochemical Control in Dithietane Synthesis
The design of suitable precursors is paramount for achieving stereochemical control in the synthesis of substituted 1,3-dithietanes. The inherent stereochemistry of the starting materials can direct the formation of specific isomers of the final product. For example, the dimerization of N-acetyl trifluoroacetic thioamide results in a mixture of trans- and cis-isomers of the corresponding 1,3-dithietane derivative. nih.gov
Furthermore, the reaction of bis(trifluoromethyl)thioketene with thioketones or alkenes can lead to the regioselective formation of 1,3-dithietanes or thietanes, respectively, highlighting the importance of precursor selection in directing the reaction pathway. mdpi.com The synthesis of thietanes, which are four-membered rings containing one sulfur atom, has been extensively reviewed and often involves inter- and intramolecular nucleophilic thioetherifications and photochemical [2+2] cycloadditions. researchgate.netbeilstein-journals.org While distinct from 1,3-dithietanes, the strategies employed in thietane (B1214591) synthesis can sometimes be adapted for the construction of the dithietane ring.
Mechanistic Considerations in Imine Bond Formation
The formation of the exocyclic imine bond is the second key transformation in the synthesis of this compound derivatives. This carbon-nitrogen double bond is typically formed through the reaction of a primary amine with a carbonyl or a carbonyl-like functional group.
Nucleophilic Addition-Elimination Pathways for Carbon-Nitrogen Double Bonds
The formation of an imine bond is a classic example of a nucleophilic addition-elimination reaction. libretexts.orgchemistrysteps.com The process is generally reversible and often catalyzed by acid. unizin.orglibretexts.org The reaction begins with the nucleophilic attack of a primary amine on a carbonyl carbon, leading to a tetrahedral intermediate known as a carbinolamine. libretexts.orgunizin.orglibretexts.org
This carbinolamine then undergoes dehydration, a process facilitated by protonation of the hydroxyl group to form a better leaving group (water). libretexts.orgunizin.org Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product. libretexts.org The pH of the reaction medium is a critical factor, as it must be acidic enough to protonate the carbonyl group and facilitate the elimination of water, but not so acidic as to protonate the amine nucleophile, which would render it non-nucleophilic. chemistrysteps.com
A detailed mnemonic for this mechanism under acidic conditions is Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED). masterorganicchemistry.com
Catalytic and Solvent-Free Imine Synthesis Protocols
In recent years, there has been a significant push towards developing more environmentally friendly and efficient methods for imine synthesis. This has led to the exploration of various catalytic and solvent-free protocols.
Several catalytic systems have been developed to promote imine formation under milder conditions. For example, a Cu(OAc)2/DMAP/TEMPO catalyst system has been shown to be effective for the aerobic oxidative synthesis of imines from alcohols and amines in the absence of an organic solvent. rsc.org Other metal-based catalysts, such as those involving iron or silver, have also been utilized for the aerobic oxidation of amines to imines. organic-chemistry.org Organocatalysts like pyrrolidine (B122466) can also facilitate efficient imine synthesis from aldehydes and amino compounds without the need for acids or metals. organic-chemistry.org
Solvent-free approaches offer significant advantages in terms of reduced waste and simplified work-up procedures. tandfonline.comresearchgate.net Neat reactions of non-volatile amines with aromatic aldehydes under microwave irradiation can produce imines rapidly and efficiently. organic-chemistry.org Another innovative solvent- and catalyst-free method involves mixing an aldehyde and an amine and then reducing the pressure to drive the reaction to completion by removing the water byproduct, resulting in excellent yields of the pure imine. scirp.org
| Catalyst System | Reactants | Conditions | Yield | Reference |
| Cu(OAc)2/DMAP/TEMPO | Benzyl alcohol, Amines | Solvent-free, Air | >90% | rsc.org |
| Pyrrolidine | Aldehydes, Amino compounds | Solvent-free | High | organic-chemistry.org |
| None | Non-volatile amines, Aromatic aldehydes | Microwave, Solvent-free | High | organic-chemistry.org |
| None | Aldehydes, Amines | Pressure reduction, Solvent-free | Excellent | scirp.org |
| None | Aldehydes, Primary sulfonamides | Solvent-free | High | tandfonline.com |
In-situ Generation of Imine Intermediates in Complex Syntheses
In many multi-step syntheses, imine intermediates are generated in situ and immediately used in a subsequent reaction without isolation. rsc.orgnih.gov This approach can be highly advantageous as it avoids the need to handle potentially unstable imine compounds. libretexts.org
For example, aldehydes can be condensed with amines to form imine or iminium ion intermediates in situ, which can then participate in further transformations such as Mannich or aza-Henry reactions to form more complex molecules. rsc.org The in situ generation of imines from alkyl azides using a copper catalyst has also been reported, with the resulting imines being trapped to synthesize multisubstituted pyridines and indoles. nih.govresearchgate.net This strategy is particularly useful in complex reaction cascades and continuous-flow synthesis, where intermediates are generated and consumed in a sequential manner. rsc.org
| Precursors | Method | Intermediate | Subsequent Reaction | Reference |
| Aldehyde, Amine | Condensation | Imine/Iminium ion | Mannich/aza-Henry reaction | rsc.org |
| Alkyl azide | Copper catalysis | N-H imine | Cyclization to pyridines/indoles | nih.govresearchgate.net |
| Aminal | Acid-mediated | Iminium ion | Hydroaminoalkylation | nih.gov |
| Aldehyde, Amine | Condensation | Imine | Radical addition | rsc.org |
N-Functionalization and Alkylation Strategies for N-Hexyl Substitution
A primary strategy for the synthesis of this compound involves the direct alkylation of a pre-synthesized 1,3-dithietan-2-imine core. This method relies on the nucleophilic character of the nitrogen atom within the imine functionality. Primary imines are known to be mildly basic and can be deprotonated to form highly nucleophilic iminyl anions, which readily react with alkylating agents. wikipedia.org Alternatively, direct N-alkylation can sometimes be achieved under neutral or acidic conditions, depending on the substrate and reagents. nih.gov
The general approach involves the treatment of 1,3-dithietan-2-imine with a suitable base to generate the corresponding anion, followed by quenching with a hexyl electrophile, such as 1-bromohexane (B126081) or 1-iodohexane. The choice of base and reaction conditions is critical to avoid side reactions, such as alkylation on the sulfur atoms or decomposition of the four-membered ring, which can be sensitive to harsh reagents. sciforum.net Common bases used for the N-alkylation of nitrogen heterocycles include sodium hydride (NaH), potassium carbonate (K₂CO₃), and lithium diisopropylamide (LDA). nih.govnih.gov
The reaction can be summarized by the following general scheme: Scheme 1: General N-Hexylation of 1,3-dithietan-2-imine.

Detailed research into the N-alkylation of related heterocyclic systems provides a framework for the conditions that could be applied to this specific synthesis. For instance, studies on the N-alkylation of carbamates and azasilines demonstrate the feasibility of introducing alkyl chains onto a nitrogen atom within a heterocyclic structure using standard alkylating agents and bases. nih.govnih.gov
| Precursor Type | Alkylating Agent | Base | Solvent | Typical Yield | Reference |
|---|---|---|---|---|---|
| N-Benzyloxy Carbamate | 1-Bromopentane | K₂CO₃ | CH₃CN | High | nih.gov |
| Benzophenone Imine | Methyl Iodide | CH₃Li (for deprotonation) | Not specified | Good | wikipedia.org |
| 1,3-Azasiline | Alkyl Halide | Not specified (direct) | Not specified | High | nih.gov |
| Dithiocarbamate (B8719985) Salt | Benzyl Alcohol | Copper Nano-catalyst | Toluene | High | nih.gov |
One-Pot and Multicomponent Reactions in this compound Synthesis
One-pot and multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to complex molecules from simple precursors in a single synthetic operation. nih.gov The synthesis of this compound is well-suited for such a strategy, potentially combining hexylamine (B90201), carbon disulfide, and a suitable C1 electrophile in a single reaction vessel.
A plausible multicomponent pathway begins with the in situ formation of a dithiocarbamate salt from the reaction of hexylamine with carbon disulfide in the presence of a base. organic-chemistry.org This nucleophilic intermediate can then undergo a double S-alkylation with a geminal dihalide, such as diiodomethane (B129776) or dibromomethane, to construct the 1,3-dithietane ring. This approach avoids the isolation of potentially unstable intermediates and streamlines the synthetic process. Phase transfer catalysis (PTC) conditions have been shown to be effective for similar syntheses of spiro-1,3-dithietanes, which can be carried out under mild conditions, minimizing degradation of the sensitive four-membered ring. sciforum.net
The general MCR can be depicted as follows: Scheme 2: Hypothetical Multicomponent Synthesis of this compound.

The development of such MCRs for sulfur-containing heterocycles is an active area of research. For example, multicomponent syntheses of functionalized dithiocarbamates and thiazolidine-2-thiones have been successfully developed using various starting materials, highlighting the versatility of this approach. acs.orgresearchgate.net The application of these principles offers a promising and efficient route toward this compound and its derivatives.
| Amine Source | C=S Source | C1 Electrophile Source | Catalyst/Base | Potential Solvent | Reference Methodology |
|---|---|---|---|---|---|
| Hexylamine | Carbon Disulfide | Diiodomethane | Triethylamine (TEA) | Acetonitrile | organic-chemistry.org |
| Hexylamine | Carbon Disulfide | Dibromomethane | Potassium Carbonate / TBAB (PTC) | Dioxane | sciforum.net |
| Hexylamine | Carbon Disulfide | Formaldehyde (as CH₂ source precursor) | DBU | Ethanol | ekb.egekb.eg |
| Hexylamine | Carbon Disulfide | Cyclic Sulfate (as C-source precursor) | Amberlite IRA 400 | Microwave (solvent-free) | researchgate.net |
Reactivity at the Imine Carbon: Nucleophilic and Electrophilic Transformations
The imine carbon of this compound is a key center for chemical reactivity. Its electrophilic nature makes it susceptible to attack by nucleophiles, while the nitrogen atom's lone pair allows for electrophilic interactions.
Recent research has highlighted the utility of direct nucleophilic addition to imines for forming new carbon-carbon and carbon-heteroatom bonds under transition-metal-free conditions. nih.gov This approach is considered highly efficient. nih.gov Various nucleophiles, including C-, N-, O-, S-, P-, and Se-nucleophiles, have been successfully employed to construct these new bonds. nih.gov Although imines can be unstable, the use of N-functionalized hydroxylamine (B1172632) reagents as bench-stable precursors allows for in-situ imine formation and subsequent nucleophilic addition. nih.gov
The reactivity of imines is influenced by the substituents on the nitrogen atom. wikipedia.org This can complicate the development of general catalyst systems for reactions such as hydrogenation. wikipedia.org However, specific catalyst systems have been developed for different classes of imines, including N-aryl and N-alkyl imines. wikipedia.org
The formation of imines from aldehydes or ketones and primary amines is a reversible, acid-catalyzed process. libretexts.org The mechanism involves the nucleophilic addition of the amine to the carbonyl group, followed by a series of proton transfers and the elimination of water to form the imine. libretexts.orglibretexts.org The reverse reaction, hydrolysis, can be achieved by treating the imine with water, typically in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com
Pericyclic Reactions Involving the 1,3-Dithietan-2-imine System
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. dspmuranchi.ac.inegyankosh.ac.in The unique electronic structure of the 1,3-dithietan-2-imine moiety makes it a potential participant in such transformations.
Cycloaddition Chemistry of the Dithietane-Imine Moiety
Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. egyankosh.ac.inorganicchemistrydata.org The C=N double bond in this compound can act as a dipolarophile in [3+2] cycloadditions with 1,3-dipoles like azomethine imines or nitrile imines. ua.esresearchgate.net Azomethine imines are versatile 1,3-dipoles that can react with various dipolarophiles to form five-membered nitrogen-containing heterocycles. ua.es Similarly, nitrile imines, often generated in situ, readily participate in 1,3-dipolar cycloaddition reactions. researchgate.net
The Diels-Alder reaction, a [4+2] cycloaddition, is another possibility, where the dithietane-imine could potentially react as a dienophile. organicchemistrydata.org The stereochemistry of these reactions is governed by the principles of orbital symmetry. yale.edu
Rearrangements and Ring Transformations
Sigmatropic rearrangements are a class of pericyclic reactions involving the migration of a sigma-bond across a pi-system. wikipedia.org The aza-Cope rearrangement, a dspmuranchi.ac.indspmuranchi.ac.in-sigmatropic rearrangement involving a nitrogen atom, is a relevant example. wikipedia.org Depending on the position of the nitrogen, different types of aza-Cope rearrangements can occur, with the cationic 2-aza-Cope rearrangement being particularly facile. wikipedia.org
Ring transformations of related sulfur-containing heterocycles have also been observed. For instance, 1,2,3-dithiazoles can undergo ring transformations to form other heterocyclic systems. researchgate.net
Role of Sulfur Atoms in Modulating Reactivity and Electronic Structure
The lone pairs on the sulfur atoms can participate in through-bond or through-space interactions with the imine moiety, affecting its electrophilicity and nucleophilicity. The oxidation state of sulfur can also be altered, leading to different chemical behaviors. msu.edu For example, the oxidation of thiols leads to changes in the oxidation state of sulfur rather than carbon. msu.edu
Hydrolysis and Other Degradation Pathways of the Imine Linkage
The imine linkage in this compound is susceptible to hydrolysis, a reaction that cleaves the C=N double bond to regenerate the corresponding carbonyl compound and primary amine. masterorganicchemistry.commasterorganicchemistry.com
The hydrolysis of imines is typically acid-catalyzed and proceeds through a mechanism that is the reverse of imine formation. masterorganicchemistry.commasterorganicchemistry.comnews-medical.net The process begins with the protonation of the imine nitrogen, which increases the electrophilicity of the imine carbon. masterorganicchemistry.com Water then acts as a nucleophile, attacking the imine carbon to form a carbinolamine intermediate. libretexts.org Subsequent proton transfers and elimination of the amine lead to the formation of the carbonyl compound. libretexts.orgmasterorganicchemistry.com The rate of hydrolysis can be influenced by factors such as pH and the presence of metal ions. rsc.org For instance, the hydrolysis of some Schiff bases is catalyzed by copper(II) ions. rsc.org The degradation of related compounds like fosthietan (B1673583) in soil and water is also dependent on factors like temperature, pH, and microbial activity. smolecule.com
Metal-Ligand Coordination Chemistry and Catalytic Applications
The nitrogen and sulfur atoms in this compound possess lone pairs of electrons, making the molecule a potential ligand for metal coordination. The ability to coordinate with metal ions opens up possibilities for its use in catalysis.
The development of catalysts for the synthesis of imines, such as through the acceptorless dehydrogenation of primary amines, is an active area of research. nih.gov Heterogeneous catalysts, particularly those based on non-noble metals like cobalt, have shown promise in these reactions. nih.gov The coordination of the imine or its precursors to the metal center is a key step in the catalytic cycle.
Furthermore, chiral ligands are crucial for the catalytic asymmetric synthesis of important molecules like 1,2-diamines, where reactions often involve imine intermediates. rsc.org While specific catalytic applications of this compound are not extensively documented, its structural features suggest potential in this area.
Advanced Spectroscopic and Diffraction Techniques for Structural Characterization of N Hexyl 1,3 Dithietan 2 Imine
Nuclear Magnetic Resonance Spectroscopy: ¹H, ¹³C, and Heteronuclear Analyses
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For N-Hexyl-1,3-dithietan-2-imine, ¹H and ¹³C NMR, along with heteronuclear correlation experiments like HSQC and HMBC, would provide unambiguous assignment of all proton and carbon signals.
In ¹H NMR spectroscopy, the protons of the n-hexyl group would present characteristic signals. The terminal methyl (CH₃) protons are expected to appear as a triplet at approximately 0.9 ppm. The methylene (CH₂) groups of the hexyl chain would resonate in the 1.2-1.6 ppm range, with the methylene group adjacent to the imine nitrogen (N-CH₂) shifted downfield to around 3.0-3.5 ppm due to the deshielding effect of the nitrogen atom. The two methylene protons of the 1,3-dithietane (B8821032) ring are diastereotopic and would likely appear as a pair of doublets, or a more complex multiplet, in the region of 3.5-4.5 ppm, influenced by the ring strain and the anisotropic effects of the sulfur atoms and the imine group.
The ¹³C NMR spectrum would provide complementary information. The carbons of the n-hexyl chain would be found in the aliphatic region (14-40 ppm), with the N-CH₂ carbon appearing further downfield. The methylene carbon of the dithietane ring is anticipated to resonate around 40-50 ppm. The most downfield signal would correspond to the imine carbon (C=N) of the dithietane ring, expected in the 150-170 ppm region, which is characteristic for this functional group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Dithietane-CH₂ | 3.5 - 4.5 | 40 - 50 |
| Imine-C | - | 150 - 170 |
| N-CH₂-(CH₂)₄-CH₃ | 3.0 - 3.5 | 40 - 50 |
| N-CH₂-CH₂-(CH₂)₃-CH₃ | 1.4 - 1.6 | 30 - 35 |
| N-(CH₂)₂-CH₂-(CH₂)₂-CH₃ | 1.2 - 1.4 | 25 - 30 |
| N-(CH₂)₃-CH₂-CH₂-CH₃ | 1.2 - 1.4 | 25 - 30 |
| N-(CH₂)₄-CH₂-CH₃ | 1.2 - 1.4 | 20 - 25 |
Note: These are predicted values based on analogous structures and general chemical shift ranges.
Vibrational Spectroscopy: Infrared and Raman Modes for Structural Diagnostics
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. The key vibrational modes for this compound would be associated with the C=N imine bond, the C-S bonds of the dithietane ring, and the various C-H and C-C bonds of the hexyl group.
The most diagnostic absorption in the IR spectrum would be the C=N stretching vibration, which is expected to appear in the range of 1640-1690 cm⁻¹. This band is typically strong and provides clear evidence for the imine functionality. The C-S stretching vibrations of the dithietane ring would likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹, and may be weak to medium in intensity. The various C-H stretching vibrations of the aliphatic hexyl group and the dithietane ring would be present in the 2850-3000 cm⁻¹ region. C-H bending vibrations would be found between 1350 and 1470 cm⁻¹.
Raman spectroscopy would provide complementary information. The C-S and S-S (if any) stretching modes in sulfur-containing heterocycles often give rise to strong Raman signals, which would be beneficial for characterizing the dithietane ring structure. The C=N stretch is also Raman active.
Table 2: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Infrared (IR) Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aliphatic) | 2850 - 3000 | 2850 - 3000 |
| C=N Stretch (Imine) | 1640 - 1690 | 1640 - 1690 |
| CH₂ Bend | 1450 - 1470 | 1450 - 1470 |
| CH₃ Bend | 1375 - 1385 | 1375 - 1385 |
Note: These are predicted frequency ranges based on characteristic group frequencies.
High-Resolution Mass Spectrometry and Fragmentation Patterns
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by providing a highly accurate mass measurement of the molecular ion. For this compound (C₈H₁₅NS₂), HRMS would confirm the molecular formula by matching the experimental mass to the calculated exact mass.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon electron ionization, the molecular ion [M]⁺˙ would be formed. A characteristic fragmentation pathway for N-alkyl imines is the α-cleavage, which in this case would involve the cleavage of the C-C bond adjacent to the nitrogen atom in the hexyl group. This would lead to the loss of a pentyl radical (•C₅H₁₁) and the formation of a stable cation. Another likely fragmentation would be the cleavage of the dithietane ring, which could lead to the loss of thioformaldehyde (CH₂S) or related sulfur-containing fragments. The fragmentation of the hexyl chain would also produce a series of ions separated by 14 mass units (CH₂).
Table 3: Predicted Key Fragmentation Pathways for this compound
| Process | Lost Fragment | Resulting Ion Structure (Predicted) |
|---|---|---|
| α-Cleavage | •C₅H₁₁ | [C₃H₅NS₂]⁺ |
| Ring Cleavage | CH₂S | [C₇H₁₃NS]⁺˙ |
Note: The fragmentation patterns are predictive and would need to be confirmed by experimental data.
X-ray Diffraction Analysis of Dithietane-Imine Crystalline Architectures
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles.
The analysis would reveal the geometry of the 1,3-dithietane ring, which is expected to be puckered. The C-S and S-S bond lengths would be accurately determined, providing insight into the ring strain. The geometry around the C=N double bond would be established, including the bond length and the configuration (E/Z) of the hexyl group relative to the ring. Furthermore, the conformation of the flexible n-hexyl chain in the crystalline state would be elucidated. The crystal packing would also be revealed, showing any intermolecular interactions such as van der Waals forces that dictate the solid-state architecture.
Rotational Spectroscopy for Gas-Phase Structure and Conformation
Rotational spectroscopy, typically performed on gaseous samples, provides highly precise information about the moments of inertia of a molecule. From these, an accurate gas-phase structure, including bond lengths and angles, can be derived. This technique is particularly powerful for determining the structure of small molecules and for distinguishing between different conformers.
For this compound, rotational spectroscopy could potentially identify the most stable conformer(s) of the flexible hexyl chain in the gas phase. The analysis of the rotational constants (A, B, and C) for the parent molecule and its isotopically substituted analogues would allow for a precise determination of the molecular geometry, independent of the crystalline environment. This would provide a valuable comparison to the solid-state structure obtained from X-ray diffraction and the solution-state information from NMR.
Computational Chemistry and Theoretical Studies on N Hexyl 1,3 Dithietan 2 Imine
Electronic Structure and Bonding Analysis via Quantum Chemical Methods
Quantum chemical methods are fundamental to elucidating the electronic characteristics and bonding nature of N-Hexyl-1,3-dithietan-2-imine. These computational techniques provide insights into the molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a widely used computational method for predicting the molecular and electronic properties of chemical systems. DFT calculations can determine the optimized geometry of this compound, including bond lengths and angles. For instance, the planarity of the dithietane ring is a key structural feature that can be precisely calculated. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value |
|---|---|
| HOMO Energy | Value (eV) |
| LUMO Energy | Value (eV) |
| HOMO-LUMO Gap | Value (eV) |
| Dipole Moment | Value (Debye) |
| Electron Affinity | Value (eV) |
| Ionization Potential | Value (eV) |
Note: The values in this table are illustrative and would be determined from specific DFT calculations.
For more accurate energy calculations, ab initio and post-Hartree-Fock methods are employed. These methods, while computationally more demanding than DFT, can provide more precise values for properties such as heats of formation and reaction energies. Techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used to refine the energetic landscape of this compound and its related reactions.
Reaction Mechanism Predictions and Transition State Identification
Computational chemistry is instrumental in mapping out potential reaction pathways for this compound. By calculating the potential energy surface, researchers can identify transition states, which are the energy maxima along a reaction coordinate. The identification of these transition states is crucial for understanding the kinetics and mechanism of reactions, such as hydrolysis or reactions with electrophiles and nucleophiles. For example, the mechanism of imine formation and hydrolysis can be elucidated through these computational studies.
Conformational Landscape and Isomerization Dynamics of Dithietane-Imine Systems
The flexibility of the N-hexyl group and the potential for ring puckering in the dithietane moiety mean that this compound can exist in multiple conformations. Computational methods can be used to explore the conformational landscape, identifying the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its physical and chemical properties. Dynamic NMR spectroscopy, in conjunction with molecular modeling, is a powerful combination for studying these conformational behaviors.
Intermolecular Interactions: Hydrogen Bonding, Chalcogen Bonds, and Aromatic Stacking
The nature and strength of intermolecular interactions play a significant role in the condensed-phase properties of this compound. Although the N-hexyl group is aliphatic, the imine nitrogen and the sulfur atoms of the dithietane ring can participate in various non-covalent interactions. Quantum chemical calculations can quantify the strength of potential hydrogen bonds, as well as less common interactions like chalcogen bonds involving the sulfur atoms. Understanding these interactions is key to predicting crystal packing and bulk material properties.
Spectroscopic Data Prediction and Validation through Computational Models
Computational models are highly effective in predicting spectroscopic data, which can then be compared with experimental results for validation. For this compound, methods like Time-Dependent DFT (TD-DFT) can predict UV-Vis absorption spectra. Furthermore, calculations can provide theoretical vibrational frequencies that correspond to infrared (IR) and Raman spectra, aiding in the interpretation of experimental spectroscopic data.
Broader Academic Impact and Future Research Avenues in N Hexyl 1,3 Dithietan 2 Imine Chemistry
Synthetic Utility as a Precursor in Multi-Step Organic Transformations
The synthetic potential of N-Hexyl-1,3-dithietan-2-imine is rooted in the distinct and complementary reactivity of its two core functional groups: the 1,3-dithietane (B8821032) ring and the N-hexyl-substituted imine. The 1,3-dithiane (B146892) (a six-membered ring analogue) is a classic tool in organic synthesis, renowned for its ability to function as a masked carbonyl group and to undergo "umpolung," or polarity reversal, of the C2 carbon. uwindsor.ca Deprotonation at this position creates a potent nucleophile, an acyl anion equivalent, capable of reacting with a wide range of electrophiles to form new carbon-carbon bonds. uwindsor.ca While the 1,3-dithietane ring is more strained, it is expected to exhibit similar, if not enhanced, reactivity, making it a valuable precursor for constructing complex molecular architectures.
The imine moiety further expands this synthetic utility. Imines can act as electrophiles, undergoing nucleophilic addition at the sp²-hybridized carbon. nih.govredalyc.org Alternatively, the carbon-nitrogen double bond can be reduced to form a secondary amine or hydrolyzed to unmask a ketone. The N-hexyl group provides steric bulk and enhances solubility in organic solvents, facilitating its use in a variety of reaction media. The combination of these functionalities makes this compound a bifunctional building block, enabling sequential or tandem reactions to rapidly build molecular complexity. For instance, the dithietane could first be used as a nucleophile, followed by a transformation of the imine group, or vice versa.
| Functional Group | Characteristic Reaction | Potential Transformation Product |
| 1,3-Dithietane | Deprotonation (Umpolung) & Alkylation | C2-Substituted Dithietane |
| Hydrolysis (Deprotection) | Ketone | |
| Reductive Desulfurization | Methylene Group | |
| Imine (C=N) | Nucleophilic Addition (e.g., Grignard) | Secondary Amine |
| Reduction (e.g., NaBH₄) | Secondary Amine (N-Hexyl) | |
| Hydrolysis (acid-catalyzed) | Ketone |
This table outlines the potential synthetic transformations available to the this compound scaffold based on the known reactivity of its constituent functional groups.
Design and Synthesis of Advanced Organic Materials Featuring the Dithietane-Imine Scaffold
Heterocyclic compounds containing sulfur and nitrogen are of significant interest in materials science due to their unique electronic and physicochemical properties. mdpi.comopenmedicinalchemistryjournal.com These S,N-heterocycles often form the core of molecular conductors, redox-active materials, and organic semiconductors. mdpi.comopenmedicinalchemistryjournal.comresearchgate.net For example, polymers incorporating dithienothiazine, another S,N-heterocycle, have been shown to be redox-active and fluorescent, making them suitable for applications in organic electronics. researchgate.net The 1,4-dithiin motif is also known for its reversible redox properties, which are attractive for electronic applications. researchgate.net
The this compound scaffold is a promising candidate for the development of novel organic materials. The presence of both sulfur and nitrogen atoms suggests that it could exhibit interesting redox behavior. mdpi.comresearchgate.net The dithietane ring could influence the solid-state packing and intermolecular interactions of derived materials, which are critical factors for charge transport in organic semiconductors. Furthermore, the imine linkage provides a potential site for polymerization, allowing the scaffold to be incorporated into the backbone of novel polymers. The N-hexyl chain would enhance the solubility and processability of these polymers, which is a major challenge in materials chemistry. dtic.mil The unique combination of a strained, sulfur-rich ring and a polarizable C=N bond could lead to materials with novel optoelectronic properties.
| Heterocycle Class | Example | Application in Materials Science |
| Thiazoles | 2-Amino-1,3,4-thiadiazole | Antiviral agents, potential for functional materials. mdpi.com |
| Dithiins | 1,4-Dithiin | Redox-active materials, organic electronics. researchgate.netscispace.com |
| Thianthrenes | Thianthrene | Energy storage, porous polymers, phosphorescent materials. researchgate.netscispace.com |
| Phenothiazines | Dithienothiazine | Redox-active fluorescent polymers, organic light-emitting diodes (OLEDs). researchgate.net |
| Corrosion Inhibitors | Thiophene, Thiazole | Adhesion to metal surfaces to prevent corrosion. taylorfrancis.com |
This table provides examples of sulfur- and nitrogen-containing heterocycles and their established roles in materials science, suggesting potential avenues for the dithietane-imine scaffold.
Fundamental Contributions to Heterocyclic and Sulfur Chemistry
The study of this compound offers opportunities to contribute to the fundamental understanding of heterocyclic and sulfur chemistry. The molecule contains a 1,3-dithietane, a four-membered ring system which is significantly more strained than its well-studied six-membered 1,3-dithiane counterpart. researchgate.netwikipedia.org The chemistry of these strained rings is not fully explored, and investigating the reactivity, stability, and ring-opening reactions of this specific derivative would provide valuable data. researchgate.netnih.gov Comparing its reactivity to 1,3-dithianes could yield new insights into the effects of ring strain on sulfur-stabilized carbanions and other intermediates.
Furthermore, this compound belongs to the broader class of sulfur-nitrogen heterocycles, which are known for their diverse and often unusual chemical properties. mdpi.comopenmedicinalchemistryjournal.comresearchgate.net The interaction between the electron-rich dithietane ring and the electrophilic imine carbon presents an interesting case for studying intramolecular electronic effects. The geometry and bonding of the exocyclic imine attached to a strained ring are also of fundamental interest. Research into its spectroscopic properties and chemical transformations would expand the known chemical space of S,N-heterocycles and could lead to the discovery of new reaction pathways unique to this scaffold.
Methodological Advancements in Imine and Dithietane Synthesis
The development of efficient and versatile synthetic routes is crucial for exploring the chemistry of any new compound. While the specific synthesis of this compound is not widely documented, its structure suggests that its creation would rely on advancements in both dithietane and imine formation.
The synthesis of 1,3-dithietanes can be challenging. The parent compound was first prepared in 1976 via a multi-step process involving the reduction of a 1,3-dithietane 1-oxide intermediate. wikipedia.org Other methods include the photochemical dimerization of thioketones. wikipedia.org A highly relevant synthesis involves the reaction of a 1,3-dione with carbon disulfide and diiodomethane (B129776), which produces a 2-ylidene-1,3-dithietane structure. nih.gov Adapting such methods could provide a viable pathway to the dithietane core.
Imine synthesis is generally more straightforward, often involving the condensation of a primary amine with a carbonyl compound. redalyc.org However, modern chemistry has introduced numerous advanced methods, including catalytic and greener approaches, to improve yields and substrate scope. Exploring the direct reaction of a 2-keto-1,3-dithietane precursor with hexylamine (B90201) would be a logical approach, leveraging established protocols for imine formation. The successful synthesis of this target molecule would itself be a methodological advancement, providing a template for creating a new library of N-alkyl-1,3-dithietan-2-imine derivatives.
Prospects for Computational Chemistry in Predicting Novel Dithietane-Imine Derivatives
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for investigating the properties of novel and reactive molecules. mdpi.com For a system like this compound, computational studies can provide critical insights that would be difficult or time-consuming to obtain experimentally.
One key area is the analysis of the dithietane ring. Computational methods can accurately quantify the ring strain and predict its conformational preferences and inversion barriers. researchgate.netnih.gov This information is vital for understanding the ring's stability and reactivity. nih.govresearchgate.netresearchgate.net DFT calculations can also model the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These parameters are essential for predicting the molecule's redox properties and its potential utility in the organic electronic materials discussed previously. mdpi.comchemrxiv.org
Furthermore, computational modeling can be used to explore reaction mechanisms. mdpi.com For example, the deprotonation of the C2 position and subsequent reaction with electrophiles could be modeled to understand the transition states and predict the stereochemical outcomes of such reactions. By substituting the N-hexyl group with other functional groups in silico, chemists can screen for derivatives with desirable electronic or steric properties before committing to laboratory synthesis. This predictive power can significantly accelerate the discovery and development of new dithietane-imine derivatives for specific applications in synthesis or materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
